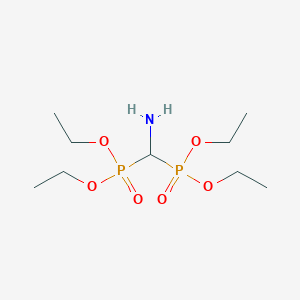
Bis(diethoxyphosphoryl)methanamine
Übersicht
Beschreibung
Bis(diethoxyphosphoryl)methanamine is a chemical compound with the molecular formula C9H23NO6P2 . It is a bifunctional reagent that can react with both nucleophiles and electrophiles.
Synthesis Analysis
Bis(diethoxyphosphoryl)methanamine can form stable phosphoramides, phosphonates, and phosphinates with a wide range of organic and inorganic substrates.Molecular Structure Analysis
The molecular structure of Bis(diethoxyphosphoryl)methanamine consists of 9 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 2 phosphorus atoms .Chemical Reactions Analysis
Bis(diethoxyphosphoryl)methanamine can undergo various chemical reactions due to its bifunctional nature. It can react with both nucleophiles and electrophiles. For example, it has been used in the synthesis of diethyl benzylphosphonates .Wissenschaftliche Forschungsanwendungen
Antimicrobial Drug Development
Field:
Medicinal Chemistry
Summary:
A proposed synthetic pathway leads to the production of 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate. This compound exhibits improved overall yield (from 1% to 38%). Researchers have tested several newly synthesized organophosphonates, including Bis(diethoxyphosphoryl)methanamine, as potential antimicrobial drugs against Escherichia coli bacterial strains (K12 and R2-R3).
Experimental Procedures:
Results:
The compound’s improved yield enhances its practical applicability. Antimicrobial testing reveals its potential as a novel drug candidate. Quantitative MIC data can guide further optimization and development .
Eigenschaften
IUPAC Name |
bis(diethoxyphosphoryl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO6P2/c1-5-13-17(11,14-6-2)9(10)18(12,15-7-3)16-8-4/h9H,5-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVPXOZTKDAJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(N)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378726 | |
| Record name | tetraethyl aminomethylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(diethoxyphosphoryl)methanamine | |
CAS RN |
80474-99-3 | |
| Record name | tetraethyl aminomethylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)








